molecular formula C14H22O3 B034634 4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane) CAS No. 103946-55-0

4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane)

Cat. No. B034634
M. Wt: 238.32 g/mol
InChI Key: RRXFVFZYPPCDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane), commonly known as OBOC, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. OBOC is a colorless, odorless, and stable compound that is widely used in various fields of research, including chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of OBOC is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

OBOC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, OBOC has been shown to possess antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the major advantages of using OBOC in lab experiments is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one of the limitations of using OBOC is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving OBOC. One potential area of research is the development of new drug candidates using OBOC as a scaffold. Additionally, further research is needed to fully understand the mechanism of action of OBOC and its potential applications in various fields of research. Finally, there is a need for the development of new methods for synthesizing OBOC that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of OBOC involves the reaction of formaldehyde with 1,3-dioxane in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure OBOC.

Scientific Research Applications

OBOC has been extensively used in scientific research for various applications such as drug discovery, combinatorial chemistry, and material science. OBOC is widely used in drug discovery as a scaffold for the synthesis of small molecules with potential therapeutic properties. The unique structure of OBOC allows for the creation of diverse chemical libraries that can be screened for potential drug candidates.

properties

CAS RN

103946-55-0

Product Name

4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane)

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H22O3/c1-3-11-13(16-11)5-9(1)7-15-8-10-2-4-12-14(6-10)17-12/h9-14H,1-8H2

InChI Key

RRXFVFZYPPCDAW-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COCC3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COCC3CCC4C(C3)O4

synonyms

DI(CYCLOHEXENEEPOXIDEMETHYL)ETHER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.